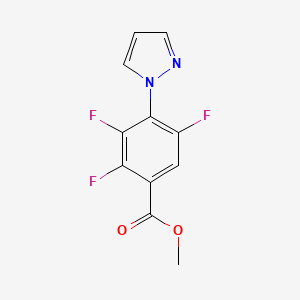

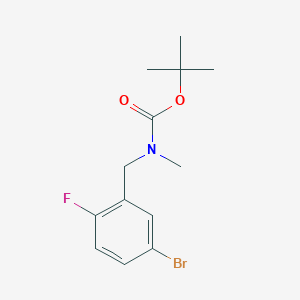

![molecular formula C21H38O7SSi B1412421 Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester CAS No. 571167-64-1](/img/structure/B1412421.png)

Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester

Overview

Description

Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is a complex organic compound . It has been designed and synthesized as a novel fluorescent labeling reagent . It was used to label twenty-six fatty acids (C5–C30) successfully .

Synthesis Analysis

The synthesis of this compound involves the use of K2CO3 catalyst in N, N -dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design .Chemical Reactions Analysis

This compound has been used to label twenty-six fatty acids (C5–C30) successfully . The derivatives were sufficiently stable to be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .Scientific Research Applications

Synthesis of Organophosphorus Compounds : One study demonstrates the synthesis of organophosphorus compounds using toluene-related chemicals, which may include derivatives similar to the compound (Pedersen & Lawesson, 1974).

Transformation of Alkyl Esters : Research has shown that solutions of methyl and ethyl esters of certain acids, when boiled in toluene in the presence of p-toluene sulfonic acid, form substituted furanones (Kulinkovich, Tishchenko & Romashin, 1988).

Catalyzed Esterification Reactions : The use of para-toluene sulfonic acid (p-TSA) in catalyzed esterification reactions between certain acids and alcohols is another application. This method is effective in facilitating these chemical reactions (Lacaze-Dufaure & Mouloungui, 2000).

Synthesis of Novel Surfactants : A study discusses the synthesis of novel surfactants using compounds that may be structurally related to the compound . This involves the esterification of maleic anhydride and subsequent sulfonation (Sagir et al., 2014).

Deprotection of Aromatic Ethers : p-Toluene sulfonic acid is effective in cleaving aromatic ethers, which may include compounds structurally similar to the compound (Ploypradith et al., 2007).

Fluorescent Labeling for Fatty Acids Analysis : The compound has been used as a fluorescent labeling reagent for fatty acids analysis in ginkgo nut and ginkgo leaf samples. This shows its potential in bioanalytical chemistry (Dong, Liu & Chen, 2018).

Mechanism of Action

Target of Action

The primary target of Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is fatty acids . Fatty acids are essential structural elements of biological membranes and play important roles at trace levels in the regulation of a variety of physiological and biological functions .

Mode of Action

This compound acts as a fluorescent labeling reagent . It has been used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . The interaction of the compound with its targets results in the formation of fluorescent derivatives that can be detected and quantified .

Result of Action

The primary result of the action of this compound is the successful labeling of fatty acids, allowing for their detection and quantification . This can provide valuable information about the presence and concentration of these fatty acids in various samples .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions for the labeling process were optimized by employing a three-factor, three-level Box–Behnken design . This suggests that factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O7SSi/c1-19-7-9-20(10-8-19)29(22,23)27-17-15-25-13-11-24-12-14-26-16-18-28-30(5,6)21(2,3)4/h7-10H,11-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPJYRSDQDSSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O7SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412347.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)

![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)

![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)

![1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1412352.png)

![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)

![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)